molecular formula C12H16Cl2FNO B3229902 4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride CAS No. 1289388-67-5

4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride

Cat. No.: B3229902
CAS No.: 1289388-67-5
M. Wt: 280.16 g/mol
InChI Key: IKCYCHTWTFUFHM-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with a 2-chloro-6-fluoro-benzyloxy group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride typically involves multiple steps, starting with the preparation of the benzyloxy intermediate. The process may include:

    Halogenation: Introduction of chlorine and fluorine atoms to the benzyl group.

    Etherification: Formation of the benzyloxy group by reacting the halogenated benzyl compound with an appropriate alcohol.

    Piperidine Ring Formation: Cyclization to form the piperidine ring.

    Hydrochloride Salt Formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The benzyloxy group can be hydrolyzed to form the corresponding alcohol and piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as ketones or carboxylic acids.

    Reduction: Formation of reduced products such as alcohols or amines.

    Hydrolysis: Formation of alcohol and piperidine derivatives.

Scientific Research Applications

4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-6-fluoro-benzyloxy)-3-ethoxy-benzaldehyde
  • 2-Chloro-6-fluoro-benzaldehyde
  • 4-Chloro-6-fluoro-2-trichloromethyl-quinoline

Uniqueness

4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO.ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCYCHTWTFUFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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